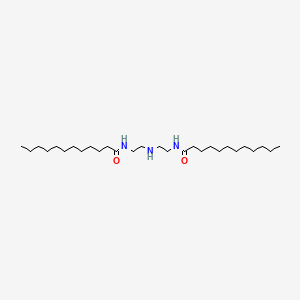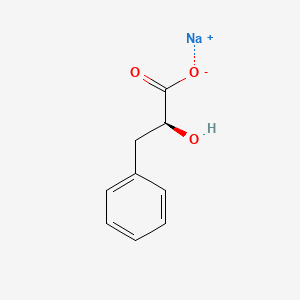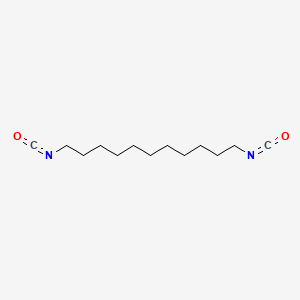
Undecane-1,11-diyl diisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecane-1,11-diyl diisocyanate is a chemical compound with the molecular formula C13H22N2O2. It is also known by its IUPAC name, 1,11-diisocyanatoundecane. This compound is characterized by the presence of two isocyanate groups (-N=C=O) attached to the ends of an undecane chain. It is used in various industrial applications, particularly in the production of polymers and coatings .
准备方法
Synthetic Routes and Reaction Conditions
Undecane-1,11-diyl diisocyanate can be synthesized through the reaction of undecane-1,11-diol with phosgene or other carbonyl diisocyanates. The reaction typically occurs under controlled conditions to ensure the formation of the diisocyanate without unwanted side products. The general reaction is as follows:
HO-(CH2)11-OH+2COCl2→OCN-(CH2)11-NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive nature of phosgene. Safety measures are crucial to prevent exposure to hazardous chemicals. The process is optimized for high yield and purity of the final product .
化学反应分析
Types of Reactions
Undecane-1,11-diyl diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: Can polymerize with diols or diamines to form polyurethanes or polyureas.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts at room temperature to form ureas.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes and Polyureas: Formed through polymerization reactions
科学研究应用
Undecane-1,11-diyl diisocyanate has several applications in scientific research and industry:
Polymer Chemistry: Used in the synthesis of polyurethanes and polyureas, which have applications in coatings, adhesives, and foams.
Material Science: Utilized in the development of high-performance materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form biocompatible polymers
作用机制
The mechanism of action of undecane-1,11-diyl diisocyanate involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The reactivity is driven by the electrophilic nature of the carbon in the isocyanate group, which readily forms covalent bonds with nucleophiles. This reactivity is harnessed in polymerization reactions to create long-chain polymers with desired properties .
相似化合物的比较
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate used in the production of polyurethanes.
Toluene diisocyanate (TDI): Widely used in the manufacture of flexible foams.
Methylenediphenyl diisocyanate (MDI): Commonly used in the production of rigid foams and coatings.
Uniqueness
Undecane-1,11-diyl diisocyanate is unique due to its longer aliphatic chain, which imparts different mechanical and thermal properties to the polymers formed from it. This makes it suitable for specific applications where flexibility and durability are required .
属性
CAS 编号 |
78980-33-3 |
|---|---|
分子式 |
C13H22N2O2 |
分子量 |
238.33 g/mol |
IUPAC 名称 |
1,11-diisocyanatoundecane |
InChI |
InChI=1S/C13H22N2O2/c16-12-14-10-8-6-4-2-1-3-5-7-9-11-15-13-17/h1-11H2 |
InChI 键 |
IYJMQRLCWBFHJL-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCN=C=O)CCCCCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


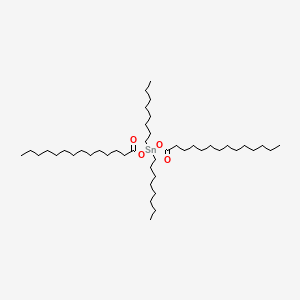
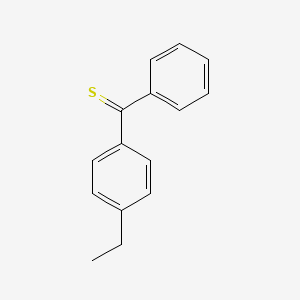
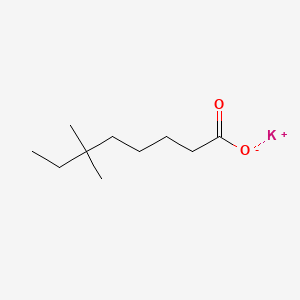

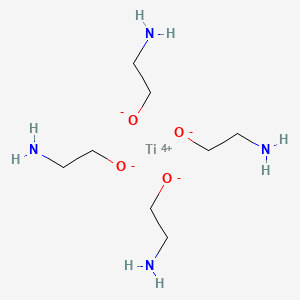
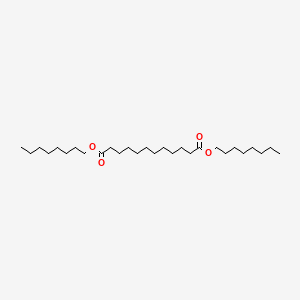

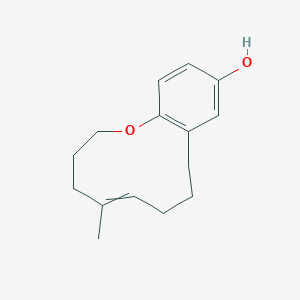
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)

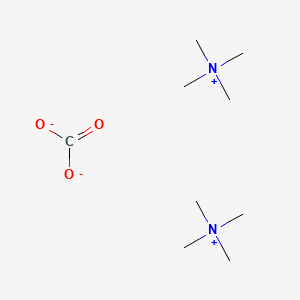
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
